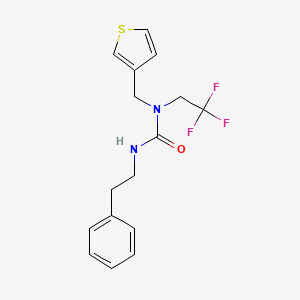

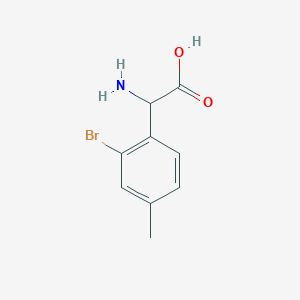

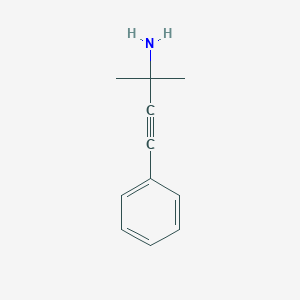

3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide” is a chemical compound that has been used in diverse scientific studies. It is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . These compounds were synthesized for the treatment of Alzheimer’s disease (AD) . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- Synthesis and Characterization : A compound related to 3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide was synthesized and showed potential in antibacterial and antifungal activities. This synthesis involves various steps, including hydrolysis, condensation, and reactions with maleic anhydride and succinic anhydride, resulting in different derivatives with potential antimicrobial properties (Nunna et al., 2014).

Anticancer Evaluation

- Anticancer Activity : Derivatives of this compound have shown promise in anticancer evaluations. A study highlighted that these compounds demonstrated more activity than standard drugs like carboplatin against certain cell lines, indicating their potential as anticancer agents (Kumar et al., 2014).

Antifungal Properties

- Antifungal Screening : Novel derivatives of this compound, including azetidin-2-ones, have been synthesized and screened for antifungal activity. These compounds showed potent activity against fungi like Aspergillus niger and Aspergillus flavus, revealing their potential in antifungal applications (Gupta & Halve, 2015).

Anti-HIV and Anticancer Activities

- Anti-HIV and Anticancer Screening : Some derivatives of this compound have been assessed for their anti-HIV and anticancer activities. Compounds in this category have shown moderate to high anti-HIV activity and moderate anticancer activity, suggesting their potential in treating these conditions (Brzozowski, 1998).

Mecanismo De Acción

Target of Action

The primary target of 3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is acetylcholinesterase (AChE), an enzyme crucial for the regulation of acetylcholine levels in the brain . Acetylcholine is a neurotransmitter that plays a significant role in memory and cognition .

Mode of Action

This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability and enhancing cholinergic neurotransmission .

Biochemical Pathways

By inhibiting AChE, this compound affects the cholinergic pathway. This pathway is involved in many cognitive functions, including memory and learning . The increased acetylcholine levels can enhance these cognitive functions .

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels. This increase can enhance cholinergic neurotransmission, potentially improving cognitive functions such as memory and learning .

Análisis Bioquímico

Biochemical Properties

The compound 3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been designed as an acetylcholinesterase inhibitor (AChEI), which means it can bind to and inhibit the activity of the enzyme acetylcholinesterase . This interaction can influence the levels of acetylcholine, a neurotransmitter, in the brain .

Cellular Effects

The effects of this compound on cells are primarily related to its role as an AChEI. By inhibiting acetylcholinesterase, this compound can increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission . This can influence various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of acetylcholinesterase, thereby preventing the enzyme from hydrolyzing acetylcholine . This results in an increase in acetylcholine levels, which can enhance cholinergic neurotransmission .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits stability and can exert long-term effects on cellular function, as evidenced by its sustained inhibitory activity against acetylcholinesterase .

Dosage Effects in Animal Models

The effects of this compound in animal models have been evaluated, particularly in relation to its anticonvulsant activity . The compound has shown activity in the maximal electroshock (MES) seizures, especially for certain derivatives .

Metabolic Pathways

Given its role as an AChEI, it is likely that it interacts with enzymes involved in the metabolism of acetylcholine .

Subcellular Localization

Given its role as an AChEI, it is likely that it localizes to regions of the cell where acetylcholinesterase is present .

Propiedades

IUPAC Name |

3-chloro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2S/c21-16-5-4-8-19(13-16)29(27,28)24-17-14-22-20(23-15-17)26-11-9-25(10-12-26)18-6-2-1-3-7-18/h1-8,13-15,24H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCSKDZRLGUUFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2626548.png)

![N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2626551.png)

![ethyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2626553.png)

![4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2626563.png)

![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2626566.png)